molecular formula C15H9N3O4 B15208734 1H-Pyrazole-4,5-dione, 3-(4-nitrophenyl)-1-phenyl- CAS No. 60759-51-5

1H-Pyrazole-4,5-dione, 3-(4-nitrophenyl)-1-phenyl-

Cat. No.: B15208734
CAS No.: 60759-51-5
M. Wt: 295.25 g/mol
InChI Key: ZNMYJRQPZHQOCX-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group at the third position and a phenyl group at the first position of the pyrazole ring The pyrazole ring itself is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione typically involves the reaction of 4-nitrophenylhydrazine with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4,5-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1H-pyrazole-4,5-dione: Lacks the phenyl group at the first position.

    3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4,5-dione: Contains an amino group instead of a nitro group.

    1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4,5-dione: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione is unique due to the presence of both a nitrophenyl and a phenyl group, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

60759-51-5

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-phenylpyrazole-3,4-dione

InChI

InChI=1S/C15H9N3O4/c19-14-13(10-6-8-12(9-7-10)18(21)22)16-17(15(14)20)11-4-2-1-3-5-11/h1-9H

InChI Key

ZNMYJRQPZHQOCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)C(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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